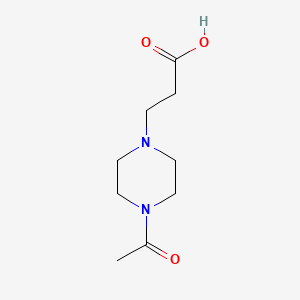

3-(4-acetylpiperazin-1-yl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-acetylpiperazin-1-yl)propanoic acid involves several chemical reactions and processes. For example, derivatives of propenoic acid have been synthesized by the condensation of N(3)-substituted amidrazones with maleic anhydride, indicating a potential pathway for synthesizing similar compounds (Modzelewska-Banachiewicz et al., 2004). Furthermore, the synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives from the proteinogenic amino acid (S)-glutamate showcases the versatility of synthetic routes available for related compounds (Weigl & Wünsch, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-acetylpiperazin-1-yl)propanoic acid can be complex and diverse. For instance, the molecular and crystal structure of certain derivatives has been established by X-ray diffraction analysis, providing insight into the spatial arrangement and bonding within these molecules (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-acetylpiperazin-1-yl)propanoic acid derivatives can lead to the formation of various bioactive molecules. For example, the synthesis of macrocyclic peptides using a novel dipeptide derived from similar compounds highlights the chemical reactivity and potential for generating biologically relevant structures (Yamashita et al., 2009).

Applications De Recherche Scientifique

Scientometric Analysis in Herbicide Toxicity Research

A scientometric review analyzed global trends in the study of 2,4-D herbicide toxicity, emphasizing the methodological advancements in toxicology and mutagenicity research. This approach provides insights into the quantitative visualization and summarization of data in environmental toxicology, illustrating a systematic method that could be applicable to studying "3-(4-acetylpiperazin-1-yl)propanoic Acid" in an environmental context (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacological Review of Phenolic Acids

A review on Chlorogenic Acid (CGA) outlines the pharmacological activities of phenolic compounds, detailing their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Such reviews are crucial for understanding the biological and therapeutic potential of various phenolic acids, potentially including "3-(4-acetylpiperazin-1-yl)propanoic Acid," highlighting the importance of comprehensive reviews in drug discovery (Naveed et al., 2018).

Biomass-Derived Chemicals in Drug Synthesis

Research on levulinic acid, a biomass-derived chemical, emphasizes its role in drug synthesis, showcasing the utility of such compounds in creating more sustainable and cost-effective pharmaceuticals. This paper exemplifies the potential for "3-(4-acetylpiperazin-1-yl)propanoic Acid" to contribute to green chemistry and medical applications if it shares similar properties or synthesis pathways (Zhang et al., 2021).

Reactive Extraction in Chemical Separation

The review on reactive extraction using organic solvents and supercritical fluids for carboxylic acids highlights innovative separation techniques that could be relevant for purifying or isolating "3-(4-acetylpiperazin-1-yl)propanoic Acid" from complex mixtures, illustrating the importance of efficient separation methods in chemical research and production (Djas & Henczka, 2018).

Microbial Production of Volatile Fatty Acids

A review on the microbial production of volatile fatty acids (VFAs) delves into the biosynthesis routes and fermentation processes, offering a perspective on the microbial production of chemical compounds. This research domain could provide valuable insights for producing or modifying "3-(4-acetylpiperazin-1-yl)propanoic Acid" through biotechnological methods, underscoring the potential for microbial synthesis in chemical manufacturing (Bhatia & Yang, 2017).

Propriétés

IUPAC Name |

3-(4-acetylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(12)11-6-4-10(5-7-11)3-2-9(13)14/h2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOJMGTJRRLHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)

![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)